1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
CAS No.:
Cat. No.: VC16302914
Molecular Formula: C26H20FN3OS2
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone -](/images/structure/VC16302914.png)
Specification
Molecular Formula | C26H20FN3OS2 |
---|---|
Molecular Weight | 473.6 g/mol |
IUPAC Name | 1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Standard InChI | InChI=1S/C26H20FN3OS2/c1-16-12-21(17(2)30(16)20-10-8-19(27)9-11-20)23(31)14-33-26-24-22(18-6-4-3-5-7-18)13-32-25(24)28-15-29-26/h3-13,15H,14H2,1-2H3 |
Standard InChI Key | RGWMRXCMFXSATH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features two primary moieties:
-
A 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole group, which introduces aromaticity and electron-withdrawing properties via the fluorine substituent.
-
A 5-phenylthieno[2,3-d]pyrimidin-4-yl sulfanyl unit, a heterocyclic system known for its role in kinase inhibition .
The pyrrole ring’s 4-fluorophenyl substitution enhances metabolic stability and membrane permeability, while the thienopyrimidine system provides a planar structure conducive to π-π stacking interactions with protein targets .
Physicochemical Properties
-
Molecular Formula: C₃₀H₂₃FN₄OS₂
-
Molecular Weight: 546.66 g/mol
-
Key Functional Groups:
-
Sulfur atom bridging the pyrrole and thienopyrimidine units, enabling conformational flexibility.
-
Methyl groups at positions 2 and 5 of the pyrrole ring, which sterically hinder enzymatic degradation.
-
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
The compound can be dissected into two precursors:
-
1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl methanethiol: Synthesized via Paal-Knorr pyrrole synthesis using 4-fluoroacetophenone and 2,5-hexanedione, followed by thiolation.
-
4-Chloro-5-phenylthieno[2,3-d]pyrimidine: Prepared through cyclization of 2-aminothiophene-3-carboxylate with phenyl isocyanate, followed by chlorination at position 4.
Coupling Strategy
The final step likely involves a nucleophilic substitution reaction between the pyrrole thiol and the chlorinated thienopyrimidine, facilitated by a base such as potassium carbonate in dimethylformamide (DMF). Yield optimization would require careful control of temperature (80–100°C) and reaction time (12–24 hours) .
Biological Activity and Target Prediction
Comparative Analysis of Analogous Compounds
Compound Name | Target | IC₅₀ (nM) | Structural Features |
---|---|---|---|
3-(4-Morpholinothieno[3,2-d]pyrimidin-2-yl)phenol | VEGFR2 | 91,000 | Thienopyrimidine with morpholine |
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amines | JAK2 | 50,000 | Fluorophenyl-pyrrole-quinoxaline hybrid |
Dasatinib | Broad-spectrum kinases | 50,000 | Thiazole-carboxamide |
Data adapted from inhibitor screening studies .
Structural Analogues and Their Applications
Pyrrole-Based Therapeutics
Compounds featuring fluorinated pyrrole rings, such as 4-[1-(4-fluorophenyl)-2,5-dimethylpyrrolidin–3–yl]-benzamide, demonstrate inhibitory activity against protein kinases involved in cancer progression . The methyl groups on the pyrrole ring in the target compound may similarly impede ATP-binding pockets in kinases.
Thienopyrimidine Derivatives
The 5-phenylthieno[2,3-d]pyrimidin-4-yl group is structurally analogous to validated kinase inhibitors like A-770041, which targets lymphocyte-specific protein tyrosine kinase (LCK) with an IC₅₀ of 50,000 nM . The sulfur atom in the target compound’s sulfanyl group could enhance hydrophobic interactions with cysteine residues in kinase domains.
Challenges and Future Directions
Synthetic Accessibility
The multi-step synthesis required for this compound poses challenges in scalability. Purification of intermediates, particularly the chlorinated thienopyrimidine, may require advanced chromatographic techniques.
Biological Profiling
In vitro assays against kinase panels and cytotoxicity screens are essential to validate hypothesized activities. Structural modifications, such as replacing the sulfanyl group with a sulfonyl moiety, could optimize pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume